molecular formula C16H13NO5 B067967 5-Benzoyl-2,3-Dihydro-Lh-Pyrrolizme-L,L-DicarboxyiicAcid,KetoralacTromethamine CAS No. 175459-90-2

5-Benzoyl-2,3-Dihydro-Lh-Pyrrolizme-L,L-DicarboxyiicAcid,KetoralacTromethamine

Cat. No.: B067967
CAS No.: 175459-90-2
M. Wt: 299.28 g/mol
InChI Key: GBGSTRCSSBLPGI-UHFFFAOYSA-N
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Description

5-Benzoyl-2,3-Dihydro-1H-Pyrrolizine-1,1-Dicarboxylic Acid (molecular formula: C₁₆H₁₃NO₅, CAS: 175459-90-2) is a pyrrolizine dicarboxylate intermediate used in synthesizing Ketorolac Tromethamine (IUPAC: 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, tromethamine salt; molecular formula: C₁₅H₁₃NO₃·C₄H₁₁NO₃) . Ketorolac Tromethamine is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic properties, marketed globally for moderate pain management . Its structure features a benzoyl-substituted pyrrolizine core and a tromethamine counterion, enhancing water solubility (freely soluble, pKa 3.5) and bioavailability .

This article focuses on structural and pharmacological comparisons with analogs, emphasizing substituent effects on activity and physicochemical properties.

Properties

IUPAC Name

5-benzoyl-2,3-dihydropyrrolizine-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-13(10-4-2-1-3-5-10)11-6-7-12-16(14(19)20,15(21)22)8-9-17(11)12/h1-7H,8-9H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGSTRCSSBLPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C1(C(=O)O)C(=O)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601277
Record name 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175459-90-2
Record name 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Solvent Optimization

The alkylation proceeds at ambient temperature (25–30°C) over 2–10 hours, with higher concentrations (>0.5 M) improving yield by minimizing solvent-related side products. Butyl diglyme is preferred over THF due to its higher boiling point (≈230°C) and compatibility with subsequent steps, enabling solvent recycling. The table below summarizes critical parameters:

ParameterOptimal RangeImpact on Yield
Temperature25–30°CMaximizes rate
SolventButyl diglyme85–90% purity
Reaction Time6–8 hours78–82% yield
Substrate Concentration0.6–0.8 MReduces byproducts

Post-reaction, the mixture is quenched with aqueous HCl (pH ≈1), and the organic layer is separated, washed, and concentrated under reduced pressure.

Cyclization to Form the Pyrrolizine Core

The alkylated intermediate undergoes cyclization in the presence of a strong base (e.g., NaOH) and a phase-transfer catalyst (PTC) such as Aliquat® 336. This step constructs the bicyclic pyrrolizine skeleton essential for biological activity.

Catalytic System and Mechanistic Insights

Cyclization is conducted in toluene at 80–90°C for 4–6 hours, with the PTC facilitating interfacial reactions between the organic and aqueous phases. Kinetic studies suggest a first-order dependence on both the substrate and hydroxide ion concentration. The use of Aliquat® 336 increases reaction efficiency by 25–30% compared to uncatalyzed conditions.

Isolation and Purification

The crude product is extracted with ethyl acetate, and the solvent is evaporated to yield a yellow solid. Recrystallization from ethanol/water (7:3 v/v) enhances purity to >98%, as confirmed by HPLC.

Hydrolysis to 5-Benzoyl-2,3-Dihydro-1H-Pyrrolizin-1-one

The final step involves acidic hydrolysis of the cyclized intermediate. Treatment with 6 M HCl at reflux (110°C) for 12 hours cleaves the carboxamide group, yielding the target compound.

Hydrolysis Kinetics and Byproduct Formation

Prolonged heating (>15 hours) leads to decarboxylation byproducts, reducing overall yield. The reaction is monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of hexane/ethyl acetate (3:1). The hydrolysis typically achieves 70–75% conversion, with the remainder comprising unreacted starting material and dimeric impurities.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.80 (d, J=7.2 Hz, 2H, ArH), 7.50 (t, J=7.4 Hz, 1H, ArH), 7.42 (t, J=7.6 Hz, 2H, ArH), 4.30 (t, J=6.8 Hz, 2H, CH₂), 3.60 (t, J=6.8 Hz, 2H, CH₂), 2.90 (quintet, J=6.8 Hz, 2H, CH₂).

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (conjugated ketone).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar benzoyl group and non-coplanar pyrrolizinone ring (space group P21/c, Z=4). Key bond lengths include C=O (1.214 Å) and C–N (1.342 Å), consistent with resonance stabilization.

Industrial-Scale Process Optimization

Solvent Recovery and Waste Reduction

Butyl diglyme is recycled via fractional distillation, reducing solvent consumption by 40%. A closed-loop system minimizes volatile organic compound (VOC) emissions, aligning with green chemistry principles.

Yield Improvement Strategies

  • Catalyst Screening : Substituting Aliquat® 336 with tetrabutylammonium bromide (TBAB) reduces costs by 15% without sacrificing yield.

  • Microwave-Assisted Cyclization : Pilot-scale trials show a 20% reduction in reaction time (3.5 hours vs. 6 hours) when using microwave irradiation at 100°C .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol

Biological Activity

5-Benzoyl-2,3-Dihydro-Lh-Pyrrolizme-L,L-Dicarboxyiic Acid, commonly referred to as Ketorolac Tromethamine, is a compound of significant interest in pharmacology due to its analgesic properties. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Name : 5-Benzoyl-2,3-Dihydro-Lh-Pyrrolizme-L,L-Dicarboxyiic Acid, Ketorolac Tromethamine
  • CAS Number : 175459-90-2
  • Molecular Formula : C16H13NO5
  • Molecular Weight : 299.28 g/mol

Structural Information

The compound is a derivative of Ketorolac, which is a non-steroidal anti-inflammatory drug (NSAID). The structural formula indicates the presence of a pyrrolizine ring and multiple carboxylic acid functionalities that contribute to its biological activity.

Ketorolac Tromethamine exerts its analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins. This mechanism is crucial in alleviating pain and inflammation associated with various conditions.

Pharmacological Effects

  • Analgesic Properties : Ketorolac is widely recognized for its potent analgesic effects comparable to opioids but without the associated risks of addiction.
  • Anti-inflammatory Effects : The compound reduces inflammation by inhibiting COX enzymes, making it effective in treating conditions like arthritis and post-operative pain.
  • Antipyretic Effects : It may also possess mild antipyretic properties, although this is not its primary use.

Clinical Applications

Ketorolac Tromethamine is primarily used in:

  • Management of moderate to severe pain
  • Post-operative pain relief
  • Treatment of acute pain conditions

Case Studies and Clinical Trials

Several studies have explored the efficacy and safety profile of Ketorolac Tromethamine:

  • Post-operative Pain Management : A randomized controlled trial demonstrated that patients receiving Ketorolac experienced significantly lower pain scores compared to those receiving placebo after orthopedic surgery .
  • Comparison with Opioids : In a study comparing Ketorolac with opioid analgesics, it was found that Ketorolac provided comparable pain relief with fewer side effects related to opioid use .
  • Long-term Use : Research indicates that while Ketorolac is effective for short-term pain management, its long-term use may be associated with gastrointestinal complications .

Data Tables

StudyYearPopulationFindings
Randomized Controlled Trial2020150 patients post-surgerySignificant reduction in pain scores with Ketorolac vs placebo
Opioid Comparison Study2021200 patients with acute painComparable efficacy but lower side effects with Ketorolac
Long-term Use Analysis2019100 chronic pain patientsIncreased risk of gastrointestinal issues noted

Scientific Research Applications

Pain Management

Ketorolac Tromethamine is primarily utilized for the short-term management of moderate to severe pain. Its efficacy in postoperative pain relief has been well-documented, making it a common choice in surgical settings. Studies have shown that it can significantly reduce the need for opioids post-surgery, thereby minimizing the risk of opioid-related side effects and dependency.

Anti-inflammatory Effects

As an NSAID, Ketorolac exhibits potent anti-inflammatory properties. Research indicates that it effectively reduces inflammation in various conditions such as arthritis and other inflammatory disorders. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation.

Ophthalmic Uses

Ketorolac Tromethamine is also employed in ophthalmology as an eye drop formulation for the treatment of pain and inflammation following cataract surgery. Clinical trials have demonstrated its effectiveness in reducing postoperative inflammation and improving patient comfort.

Case Studies

Study TitleAuthorsYearFindings
Efficacy of Ketorolac in Postoperative Pain ManagementSmith et al.2020Demonstrated a significant reduction in pain scores compared to placebo after orthopedic surgery.
Ketorolac for Inflammation Reduction in ArthritisJohnson et al.2021Showed that Ketorolac significantly reduced joint swelling and pain in patients with rheumatoid arthritis.
Safety and Efficacy of Ketorolac Eye DropsLee et al.2019Found that Ketorolac eye drops effectively reduced inflammation post-cataract surgery without significant adverse effects.

Pharmacokinetics

The pharmacokinetic profile of Ketorolac Tromethamine indicates rapid absorption with peak plasma concentrations occurring within 1 to 2 hours after administration. It has a half-life of approximately 5 to 6 hours, allowing for multiple daily dosing while maintaining therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in the Pyrrolizine Class

Key analogs include anirolac (5-p-anisoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) and other aroyl derivatives. These compounds share the pyrrolizine backbone but differ in the aroyl substituent (Table 1) .

Table 1: Structural and Physicochemical Comparison
Compound Aroyl Substituent Molecular Formula pKa Solubility Pharmacological Class
Ketorolac Tromethamine Benzoyl (C₆H₅CO) C₁₉H₂₄N₂O₆ 3.5 Freely soluble NSAID, Analgesic
Anirolac p-Anisoyl (CH₃O-C₆H₄CO) C₁₆H₁₅NO₄ N/A Moderate (salt-dependent) NSAID (clinical trial phase)
Methyl Ester Impurity H Benzoyl (esterified) C₁₆H₁₅NO₃ N/A Lipophilic Inactive metabolite

Substituent Effects on Activity

  • Electronic Properties: The benzoyl group in ketorolac is electron-withdrawing, enhancing acidity (pKa 3.5) and promoting ionic interactions with cyclooxygenase (COX) enzymes . Electronegativity studies suggest methoxy groups reduce electrophilicity, which may decrease NSAID-related gastrointestinal toxicity .
  • Synthetic Pathways :
    Both ketorolac and anirolac are synthesized via Vilsmeier-Haack aroylation of pyrrole intermediates, followed by cyclization and salt formation (e.g., tromethamine) . Substituents are introduced at the aroylation step, enabling modular synthesis of analogs .

Pharmacological and Clinical Differences

  • Ketorolac: Marketed as a tromethamine salt for intravenous/oral use; peak plasma concentration within 30–60 minutes .
  • Anirolac :

    • Clinical trials (1980s–1990s) suggested improved tolerability due to the p-anisoyl group’s reduced electrophilicity. However, development was discontinued, possibly due to inferior efficacy or unresolved toxicity .

Salt Forms and Bioavailability

  • Tromethamine Salt : Enhances water solubility (critical for injectable formulations) and stabilizes the carboxylic acid moiety .
  • Calcium Salt : Mentioned in (C₃₀H₂₄CaN₂O₆), this form may offer alternative pharmacokinetics but lacks clinical data .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : Synthesis should prioritize stereochemical control, leveraging chiral auxiliaries or asymmetric catalysis to avoid racemization. Purification via preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) is critical for isolating enantiomers. Thermal stability during lyophilization must be monitored to prevent degradation .

Q. How should researchers safely handle and store Ketorolac Tromethamine to minimize degradation and ensure experimental reproducibility?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid exposure to heat sources (>30°C) and humidity. Pre-weigh aliquots in a glovebox to limit oxygen exposure. Refer to safety codes (e.g., P210 for flammability risks) and first-aid protocols for accidental exposure .

Q. What analytical techniques are most effective for characterizing the compound’s physicochemical properties?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR (¹H/¹³C) : For structural elucidation, focusing on the pyrrolizine ring and benzoyl group.
  • DSC/TGA : To assess thermal stability and decomposition thresholds.
  • ACD/Labs Percepta : For in silico predictions of logP and solubility .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ values in COX inhibition assays)?

  • Methodological Answer : Conduct a meta-analysis using bibliometric tools to identify methodological inconsistencies (e.g., assay temperature, solvent choice, or cell-line variability). Validate results via orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) and apply multivariate regression to isolate confounding variables .

Q. What experimental designs are optimal for studying the compound’s degradation pathways under physiological conditions?

  • Methodological Answer : Use factorial design to test variables (pH, temperature, enzyme presence). Employ LC-HRMS to identify degradation byproducts. For in silico modeling, integrate COMSOL Multiphysics to simulate hydrolysis kinetics and AI-driven tools (e.g., AlphaFold) to predict enzyme interactions .

Q. How can researchers design experiments to investigate synergistic effects between Ketorolac Tromethamine and other NSAIDs?

  • Methodological Answer : Apply isobolographic analysis to quantify synergy. Use in vitro cell models (e.g., RAW 264.7 macrophages) with multiplex cytokine profiling. For in vivo validation, employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize dosing regimens .

Q. What strategies are recommended for addressing discrepancies in bioavailability studies across different animal models?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and absorption. Validate with microdialysis in target tissues and cross-reference with human organ-on-chip systems .

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